Cyclobutane-1,3-diamine

Vue d'ensemble

Description

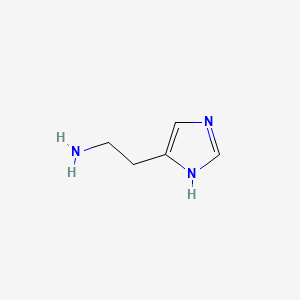

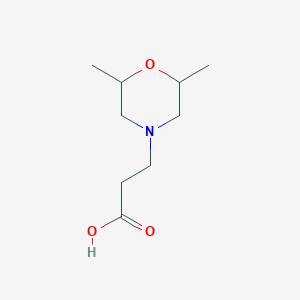

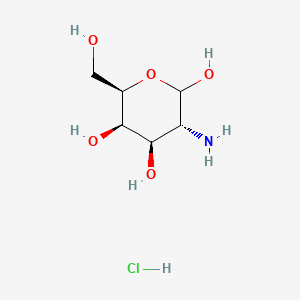

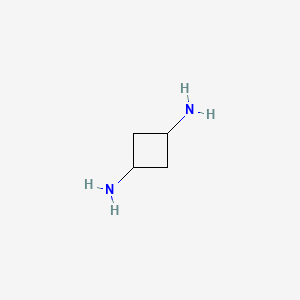

Cyclobutane-1,3-diamine is a compound with the molecular formula C4H10N2 . It is considered as a promising sterically constrained diamine building block for drug discovery .

Synthesis Analysis

An approach to the syntheses of this compound’s Boc-monoprotected derivatives has been developed. These novel synthetic schemes exploit classical malonate alkylation chemistry for the construction of cyclobutane rings .Molecular Structure Analysis

The molecular structure of this compound is unique with bond angles and orbital hybridizations far from those usually encountered in unstrained hydrocarbon molecules .Chemical Reactions Analysis

This compound’s heightened reactivity has inspired numerous creative synthetic methodologies. Its proclivity as strain-release reagents through its weak central C–C bond has been harnessed in a variety of addition, rearrangement, and insertion reactions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 86.14 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2. It has a rotatable bond count of 0. Its exact mass and monoisotopic mass are 86.084398327 g/mol. It has a topological polar surface area of 52 Ų and a heavy atom count of 6 .Applications De Recherche Scientifique

Synthesis and Molecular Structure

Cyclobutane-1,3-diamine and its derivatives are promising candidates in drug discovery due to their sterically constrained structure. These compounds have been synthesized using classical malonate alkylation chemistry, allowing for the construction of cyclobutane rings in multigram amounts. The conformational preferences of these diamines have been evaluated through X-ray diffraction, highlighting their potential in the development of commercially available drugs (Radchenko et al., 2010).

Chiral Cyclobutane Scaffolds in Organocatalysis

Chiral cyclobutane-containing 1,3-amino alcohols and 1,3-diamines have been synthesized from a common chiral precursor. This efficient, diastereodivergent synthesis allows for the creation of bifunctional organocatalysts, expanding the scope of organocatalysis (Mayans et al., 2013).

Protected Cyclobutane-1,2-diamine in Stereoselective Synthesis

Stereoselective synthesis of all stereoisomers of orthogonally protected cyclobutane-1,2-diamine has been achieved. This process allows chemoselective manipulation of amino groups, which is crucial for diverse applications in synthesis (Sans et al., 2012).

Cyclobutane in Biomedical Applications

Cyclobutane-containing scaffolds are synthesized for potential use as surfactants, gelators, and metal cation ligands in various fields, including biomedical applications. Key intermediates like enantiomerically pure 1,3-diamines and 1,3-amino alcohols are derived from β-amino acid derivatives (Illa et al., 2019).

Asymmetric Epoxidation in Medicinal Chemistry

Enantiopure trans-cyclobutane-1,2-diamine has been synthesized and used in chiral salen ligands. These ligands, when complexed with chromium and manganese, serve as effective agents for asymmetric epoxidation of alkenes, a critical reaction in medicinal chemistry (Daly & Gilheany, 2003).

Nitrogen-Directed Azidation for Diamine Synthesis

A novel strategy for synthesizing 1,2, 1,3, and 1,4-diamines has been developed. This process involves nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes, leading to orthogonally protected diamines, vital for the synthesis of diverse materials (Wang et al., 2021).

Bioactive Cyclobutane-Containing Alkaloids

Research on cyclobutane-containing alkaloids from terrestrial and marine species has identified over 210 compounds with antimicrobial, anticancer, and other activities. These studies include synthetic analogs and focus on the structures, origins, biosynthesis, and activities of these compounds (Dembitsky, 2007).

Mécanisme D'action

Target of Action

Cyclobutane-1,3-diamine is considered a promising sterically constrained diamine building block for drug discovery . .

Mode of Action

It’s known that the compound’s sterically constrained structure may allow it to interact uniquely with its targets .

Biochemical Pathways

Its synthesis involves classical malonate alkylation chemistry for the construction of cyclobutane rings .

Pharmacokinetics

For CBDCA, the major route of elimination was renal, with 65% of the administered platinum being excreted in the urine within 24 hours . It’s important to note that this compound may have different pharmacokinetic properties.

Result of Action

It’s known that the compound is a promising building block for drug discovery, suggesting it may have therapeutic effects .

Action Environment

It’s known that the compound is a colorless to slightly yellow liquid with a pungent odor, soluble in water and organic solvents, but with low solubility in water .

Safety and Hazards

Orientations Futures

Cyclobutane-1,3-diamine and other cyclobutanes are increasingly used in medicinal chemistry in the search for relevant biological properties. There is renewed demand for practical routes to more structurally diverse compounds from the pharmaceutical industry as it searches for the next generation of therapeutics .

Propriétés

IUPAC Name |

cyclobutane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-3-1-4(6)2-3/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLSVYARXBFEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621636 | |

| Record name | Cyclobutane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91301-66-5 | |

| Record name | Cyclobutane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine](/img/structure/B3021880.png)